

Application Notes and Protocols for Creating Immunoliposomes with 18:1 MPB PE

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Compound of Interest

Compound Name: 18:1 MPB PE

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Introduction

Immunoliposomes are advanced drug delivery vehicles designed to specifically target cells or tissues of interest, thereby enhancing therapeutic efficacy and reducing off-target side effects. This is achieved by conjugating antibodies to the surface of liposomes, which are vesicles composed of a lipid bilayer. The maleimide-functionalized phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (**18:1 MPB PE**), is a key reagent in the preparation of stable immunoliposomes. The maleimide group reacts specifically with thiol groups, which can be introduced onto antibodies, forming a stable thioether bond. This document provides detailed protocols for the preparation and characterization of immunoliposomes using **18:1 MPB PE**.

Data Presentation

The following tables summarize typical quantitative data for immunoliposomes prepared with maleimide-functionalized lipids. While specific data for **18:1 MPB PE** is limited in published literature, the provided data from similar systems offer a valuable reference.

Table 1: Physicochemical Properties of Liposomes Before and After Antibody Conjugation

Formulation	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
Plain Liposomes (DOPC/Chol)	153.72 ± 6.21	0.18 ± 0.01	-18.46 ± 1.0	[1]
Cationic Liposomes (DSPC/Chol/DOTAP)	~100	< 0.2	+ (Varies with DOTAP %)	[2]
Anionic Liposomes (DSPC/Chol/DOPS)	~100	< 0.2	-36 (at pH 5.8)	[2]
Immunoliposomes (Post-conjugation)	Increase of 10-20 nm	Slight increase	Shift towards neutral	[3]

Note: DOPC = 1,2-dioleoyl-sn-glycero-3-phosphocholine; Chol = Cholesterol; DSPC = 1,2-distearoyl-sn-glycero-3-phosphocholine; DOTAP = 1,2-dioleoyl-3-trimethylammonium-propane; DOPS = 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. Data for plain liposomes are provided as a baseline.

Table 2: Antibody Conjugation Efficiency

Liposome Composition	Antibody/Ligand	Thiolation Reagent	Conjugation Efficiency (%)	Reference
DOPC/Chol/DOPG/MPB-PE	DNA	Thiol-modified DNA	~25	[4]
DSPC/Chol/MPB-DSPE	Human IgG	SPDP	~50-70 (depends on PEG%)	[5]
DSPE-PEG2000-Mal	Anti-CD44 Antibody	Thiolated Antibody	79.5 ± 2.9	

Note: MPB-DSPE = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]; SPDP = N-succinimidyl 3-(2-pyridyldithio)propionate; DSPE-PEG2000-Mal = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000].

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of unilamellar liposomes containing **18:1 MPB PE** using the thin-film hydration and extrusion method.

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Cholesterol
- **18:1 MPB PE** (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide])
- Chloroform
- HEPES-buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:

1. In a round-bottom flask, dissolve DOPC, cholesterol, and **18:1 MPB PE** in chloroform at a desired molar ratio (e.g., DOPC:Cholesterol:**18:1 MPB PE** at 55:40:5 mol%).
 2. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (for DOPC, this is below room temperature).
 3. Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the flask wall.
- Hydration:
 1. Hydrate the lipid film with HBS (pH 7.4) by adding the buffer to the flask and gently rotating it. The final lipid concentration is typically between 10-20 mg/mL.
 2. Incubate the flask at room temperature for 1-2 hours with occasional gentle agitation to allow for complete hydration of the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
 - Extrusion:
 1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
 2. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 3. Transfer the MLV suspension to the extruder and pass it through the membrane 11-21 times. This process should be performed at a temperature above the lipid phase transition temperature.
 4. The resulting suspension contains unilamellar liposomes (LUVs) ready for antibody conjugation.

Protocol 2: Antibody Thiolation

This protocol describes the introduction of free sulfhydryl (-SH) groups onto the antibody using N-succinimidyl S-acetylthiopropionate (SATA).

Materials:

- Antibody solution (e.g., IgG in PBS)
- SATA solution (in DMSO)
- Hydroxylamine solution
- Desalting column (e.g., Sephadex G-25)
- Phosphate buffered saline (PBS; pH 7.4)
- Reaction buffer (e.g., PBS with EDTA)

Procedure:

- SATA Reaction:
 1. Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
 2. Add a 20-fold molar excess of SATA solution to the antibody solution and incubate for 1 hour at room temperature with gentle stirring.
- Purification:
 1. Remove excess, unreacted SATA by passing the reaction mixture through a desalting column equilibrated with PBS.
- Deacetylation:
 1. To the purified acetylated antibody, add a hydroxylamine solution to a final concentration of 0.5 M.
 2. Incubate for 2 hours at room temperature to remove the acetyl protecting group and generate the free sulfhydryl group.
- Final Purification:

1. Remove excess hydroxylamine by passing the thiolated antibody solution through a desalting column equilibrated with a degassed, nitrogen-saturated coupling buffer (e.g., HBS, pH 7.4).
2. The purified thiolated antibody is now ready for conjugation to the maleimide-functionalized liposomes. It is recommended to use the thiolated antibody immediately to prevent the formation of disulfide bonds.

Protocol 3: Conjugation of Thiolated Antibody to Maleimide-Liposomes

This protocol describes the covalent coupling of the thiolated antibody to the maleimide-functionalized liposomes.

Materials:

- Maleimide-functionalized liposome suspension (from Protocol 1)
- Thiolated antibody solution (from Protocol 2)
- Coupling buffer (HBS, pH 7.4)
- Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Procedure:

- Conjugation Reaction:
 1. Immediately mix the maleimide-functionalized liposomes with the freshly prepared thiolated antibody in a molar ratio of approximately 100-150 μg of antibody per μmol of total lipid.
 2. Incubate the mixture overnight (12-16 hours) at 4°C or for 2-4 hours at room temperature with gentle, continuous mixing. The reaction should be carried out under a nitrogen or argon atmosphere to prevent oxidation of the sulfhydryl groups.
- Quenching:

1. To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 1 mM.
 2. Incubate for 30 minutes at room temperature.
- Purification:
 1. Separate the immunoliposomes from unconjugated antibody and other reactants using size exclusion chromatography (SEC).
 2. Use a column packed with a suitable resin (e.g., Sepharose CL-4B) and equilibrate with a sterile, isotonic buffer (e.g., HBS or PBS).
 3. Apply the reaction mixture to the column and collect fractions. The immunoliposomes will elute in the void volume, while the smaller, unconjugated antibodies will be retained and elute later.
 4. Monitor the fractions for lipid content (e.g., by turbidity or a phosphate assay) and protein content (e.g., by measuring absorbance at 280 nm or using a protein assay).
 5. Pool the fractions containing the purified immunoliposomes.

Protocol 4: Characterization of Immunoliposomes

1. Particle Size and Zeta Potential Analysis:

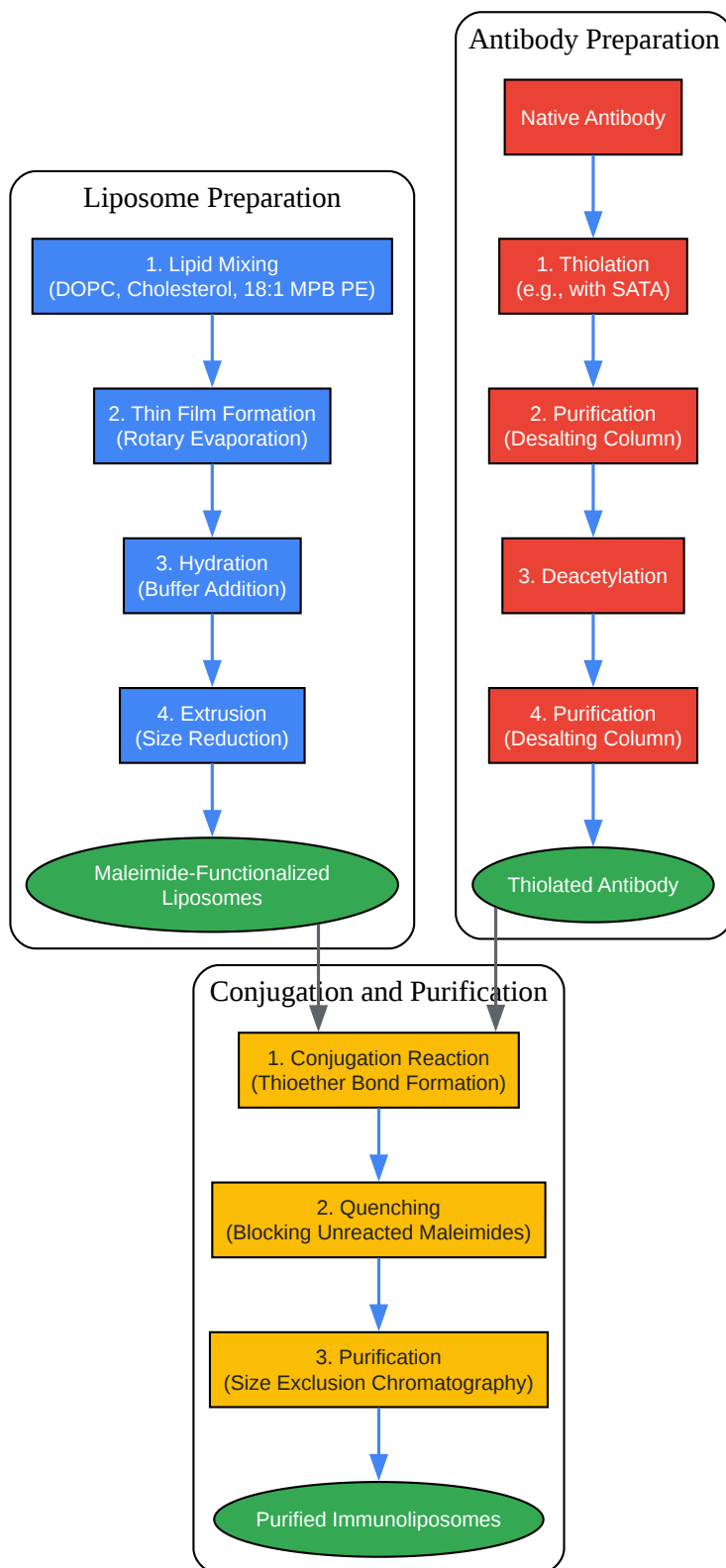
- Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure:
 - Dilute the liposome and immunoliposome suspensions in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS analysis.[3]
 - Transfer the diluted sample to a cuvette and place it in the DLS instrument.
 - Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI).

- For zeta potential, use a folded capillary cell and perform the measurement using the ELS mode of the instrument.[2][3] The zeta potential provides an indication of the surface charge and stability of the liposomes.

2. Determination of Antibody Conjugation Efficiency:

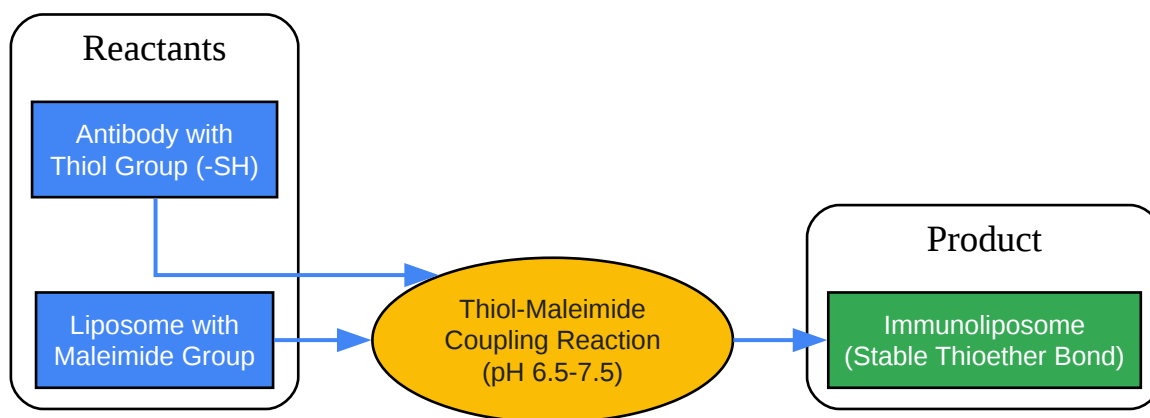
- Method: Micro Bicinchoninic Acid (Micro-BCA) Protein Assay.
- Procedure:
 - Prepare a standard curve using a known concentration of the antibody.
 - Take a known amount of the immunoliposome suspension and disrupt the liposomes using a detergent (e.g., 1% Triton X-100) to release the conjugated antibody.
 - Perform the Micro-BCA assay on the disrupted immunoliposome sample and the standards according to the manufacturer's instructions.
 - Measure the absorbance at 562 nm.
 - Determine the protein concentration in the immunoliposome sample from the standard curve.
 - The conjugation efficiency can be calculated as: $(\text{Amount of conjugated antibody} / \text{Initial amount of antibody used}) \times 100\%$

Mandatory Visualization



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Caption: Experimental workflow for the preparation of immunoliposomes.



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Caption: Thiol-Maleimide conjugation chemistry for immunoliposome formation.

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